molecular formula C23H21N3O4 B245033 3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide

3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide

カタログ番号 B245033
分子量: 403.4 g/mol
InChIキー: DIVPRQHEQHGINY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide, also known as PBOX-15, is a small molecule that has been studied for its potential use in cancer therapy. It is a benzamide derivative that has shown promising results in preclinical studies and has the potential to become a new cancer treatment option.

作用機序

3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide works by targeting a specific protein called heat shock protein 90 (HSP90). HSP90 is involved in the stabilization and function of many proteins that are important for cancer cell survival. By inhibiting HSP90, 3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide disrupts the function of these proteins and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has also been shown to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

実験室実験の利点と制限

One of the advantages of 3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is its specificity for HSP90, which reduces the risk of off-target effects. However, its relatively low potency compared to other HSP90 inhibitors may limit its effectiveness in certain cancer types. Additionally, further studies are needed to determine its toxicity and pharmacokinetics in vivo.

将来の方向性

There are several potential directions for future research on 3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide. One direction is to optimize its potency and selectivity for HSP90 to improve its effectiveness as a cancer treatment. Another direction is to investigate its potential use in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to determine its safety and efficacy in vivo.

合成法

The synthesis of 3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide involves a multi-step process that starts with the reaction of 3,5-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-3-pyridinecarbonitrile to form the benzoxazole ring. The final step involves the reaction of the benzoxazole intermediate with 4-aminobenzamide to form 3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide.

科学的研究の応用

3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential application in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. 3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has also been shown to have a synergistic effect when used in combination with other cancer treatments, such as radiation and chemotherapy.

特性

分子式

C23H21N3O4

分子量

403.4 g/mol

IUPAC名

3,5-diethoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C23H21N3O4/c1-3-28-18-10-16(11-19(13-18)29-4-2)22(27)25-17-7-8-21-20(12-17)26-23(30-21)15-6-5-9-24-14-15/h5-14H,3-4H2,1-2H3,(H,25,27)

InChIキー

DIVPRQHEQHGINY-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)OCC

正規SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)OCC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。